molecular formula C15H14N2OS B5873210 3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione

3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione

Cat. No.: B5873210
M. Wt: 270.4 g/mol
InChI Key: OUEXSNREYGYBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione is a chemical compound that belongs to the class of benzoxazole derivatives. This compound has gained significant attention due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione involves the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells. This compound has been found to inhibit the activation of NF-κB, which is a transcription factor that plays a crucial role in the regulation of cell growth and survival. It also inhibits the activation of Akt, which is a protein kinase that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione in lab experiments include its potent anticancer activity, its ability to inhibit various signaling pathways, and its anti-inflammatory and antioxidant properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.

Future Directions

There are several future directions for the research on 3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various types of cancer. Another direction is to study its pharmacokinetic and pharmacodynamic properties to determine its potential as a drug candidate. Additionally, future studies could focus on the development of analogs of this compound with improved potency and selectivity.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its potent anticancer activity, ability to inhibit various signaling pathways, and anti-inflammatory and antioxidant properties make it a promising candidate for further studies. However, more research is needed to determine its pharmacokinetic and pharmacodynamic properties and to develop analogs with improved potency and selectivity.

Synthesis Methods

The synthesis of 3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminobenzyl alcohol with 2-methylbenzoyl chloride in the presence of sodium hydroxide. The resulting product is then reacted with thiourea in the presence of ethanol to obtain the desired compound.

Scientific Research Applications

3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the field of cancer research. It has been found to inhibit the growth of cancer cells and induce apoptosis in various types of cancer cells, including breast cancer, lung cancer, and colon cancer.

Properties

IUPAC Name

3-[(2-methylanilino)methyl]-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-11-6-2-3-7-12(11)16-10-17-13-8-4-5-9-14(13)18-15(17)19/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEXSNREYGYBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCN2C3=CC=CC=C3OC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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